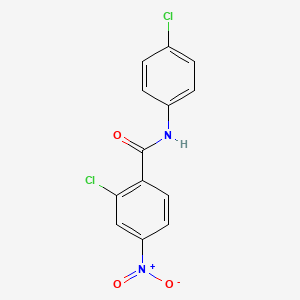

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives involves various chemical reactions, including the use of physicochemical (Rf, melting point) and spectral methods (IR, 1HNMR, 13CNMR) for confirmation. These derivatives have been studied for their antidiabetic potential against α-glucosidase, with compound modifications such as the addition of electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring to enhance inhibitory activity against enzymes (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray diffraction have been used to elucidate the crystal structure of related compounds, revealing specific spatial arrangements and interactions, such as pi-pi conjugation and hydrogen bonding, which stabilize the molecular structure and influence its reactivity and properties (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives includes their ability to undergo various chemical transformations, including nucleophilic substitution and cyclization reactions. These reactions are crucial for modifying the chemical structure to achieve desired physical and chemical properties for specific applications. For instance, the regio- and stereo-controlled rearrangement of related compounds has been described, with the stability of the resulting compounds analyzed using NBO analysis to understand the charge transfer within the molecule (Samimi, 2016).

Physical Properties Analysis

The physical properties, such as solubility and absorption profiles of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives, are evaluated to assess their suitability for various applications. In silico ADMET results indicate these compounds fulfill Lipinski’s rule of 5 and Veber’s rule, suggesting good bioavailability and negligible toxicity, which is essential for their potential use in medicinal applications (Thakral, Narang, Kumar, & Singh, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under different conditions, are critical for understanding how 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives can be utilized effectively. For example, the reactivity of N-chloro-N-methoxy-4-nitrobenzamide with AcONa in MeCN shows selective formation of products, indicating specific chemical behavior that can be leveraged for synthesizing targeted compounds (Shtamburg et al., 2012).

科学的研究の応用

Crystal Engineering and Molecular Design

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide plays a significant role in the field of crystal engineering and molecular design. The compound's ability to form molecular tapes through hydrogen and halogen bonds is crucial for crystal structure design. These interactions contribute to the development of complex crystal architectures, demonstrating the potential of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide in designing novel materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Antidiabetic Applications

Recent studies have synthesized derivatives of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide with potential antidiabetic properties. These derivatives have shown promising results in inhibiting α-glucosidase and α-amylase enzymes, which are key targets in managing diabetes. The molecular docking and dynamic simulation studies of these compounds provide insights into their mechanism of action and reinforce the therapeutic potential of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives in diabetes treatment (Thakral, Narang, Kumar, & Singh, 2020).

Material Science and Polymer Research

In material science, 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is utilized in the synthesis of novel polymers. The integration of this compound into polymers can lead to materials with enhanced thermal stability and solubility, making them suitable for advanced technological applications. The research in this area highlights the adaptability and utility of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide in creating high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Halogen Bonding in Molecular Adducts

The role of halogen bonds, particularly involving chlorine atoms, is critical in the structural configuration of molecular adducts containing 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide. The study of these interactions provides a deeper understanding of how halogen bonding can influence molecular assembly and stability, offering pathways to engineer specific molecular structures with desired properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Pharmaceutical Co-Crystals

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is instrumental in forming pharmaceutical co-crystals with improved solubility and dissolution rates. These co-crystals can enhance the bioavailability and efficacy of drugs, making 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide a valuable compound in drug formulation and development processes. Research in this area explores the potential of co-crystals in delivering drugs more efficiently to the target sites within the body (Aitipamula, Wong, Chow, & Tan, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJLTHUFHVQDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)

![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)